5-(Phenoxymethyl)-2-furoic acid
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Description
5-(Phenoxymethyl)-2-furoic acid is a useful research compound. Its molecular formula is C12H9O4- and its molecular weight is 217.20 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to phenoxymethylpenicillin , a well-known antibiotic. Phenoxymethylpenicillin targets specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These PBPs are critical for cell wall synthesis and maintenance, as well as cell division .
Mode of Action
Drawing parallels from phenoxymethylpenicillin, it can be inferred that it might inhibit the biosynthesis of cell wall mucopeptide by binding to pbps . This disrupts the third and last stage of bacterial cell wall synthesis, leading to bacterial cell death .
Biochemical Pathways
Phenoxymethylpenicillin, a structurally similar compound, is known to affect the shikimate pathway . This pathway is responsible for the synthesis of essential aromatic compounds in microorganisms and plants .
Pharmacokinetics
Phenoxymethylpenicillin, a structurally similar compound, has a bioavailability of 60%, is 80% protein-bound, metabolized in the liver, and excreted via the kidneys . The elimination half-life is 30-60 minutes .
Result of Action
Phenoxymethylpenicillin, a structurally similar compound, usually results in bacterial death . It is used for the treatment of mild to moderately severe infections due to penicillin G-sensitive microorganisms .
Action Environment
It is known that the action of similar compounds can be influenced by factors such as ph . For example, Mycobacterium tuberculosis alters its metabolism in response to acidic pH to achieve induced acid tolerance .
Properties
CAS No. |
91368-74-0 |
---|---|
Molecular Formula |
C12H9O4- |
Molecular Weight |
217.20 g/mol |
IUPAC Name |
5-(phenoxymethyl)furan-2-carboxylate |
InChI |
InChI=1S/C12H10O4/c13-12(14)11-7-6-10(16-11)8-15-9-4-2-1-3-5-9/h1-7H,8H2,(H,13,14)/p-1 |
InChI Key |
KPSLIMYRDNBEGK-UHFFFAOYSA-M |
SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
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